1-methoxy-9H-fluorene
Overview
Description
1-Methoxy-9H-fluorene is an organic compound with the molecular formula C14H12O. It is a derivative of fluorene, where a methoxy group is attached to the 1-position of the fluorene ring.
Preparation Methods
1-Methoxy-9H-fluorene can be synthesized through several methods. One common synthetic route involves the methylation of 9H-fluoren-1-ol using dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Methoxy-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methoxy-9H-fluorenone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it back to 1-methoxy-9H-fluoren-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the fluorene ring.
Scientific Research Applications
1-Methoxy-9H-fluorene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors and light-emitting materials for organic light-emitting diodes (OLEDs).
Materials Science: Its derivatives are explored for use in photovoltaic cells and other optoelectronic devices.
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development
Mechanism of Action
The mechanism of action of 1-methoxy-9H-fluorene in various applications depends on its chemical structure and reactivity. In organic electronics, its ability to transport charge and emit light is attributed to the conjugated system of the fluorene ring. The methoxy group can influence the electronic properties by donating electron density through resonance and inductive effects .
Comparison with Similar Compounds
1-Methoxy-9H-fluorene can be compared with other fluorene derivatives such as:
9H-Fluorene: The parent compound without the methoxy group, used in similar applications but with different electronic properties.
9H-Fluoren-1-ol: The hydroxyl derivative, which can be further functionalized to produce various fluorene-based compounds.
9H-Fluorenone: The oxidized form, used as an intermediate in organic synthesis and in the production of dyes and pigments.
These comparisons highlight the unique properties of this compound, particularly its enhanced solubility and reactivity due to the methoxy group.
Properties
IUPAC Name |
1-methoxy-9H-fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c1-15-14-8-4-7-12-11-6-3-2-5-10(11)9-13(12)14/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBYVSUZCRXTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948943 | |
Record name | 1-Methoxy-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26060-14-0 | |
Record name | NSC88886 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88886 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxy-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50948943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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